2-Chloro-6-nitropyrazine

Description

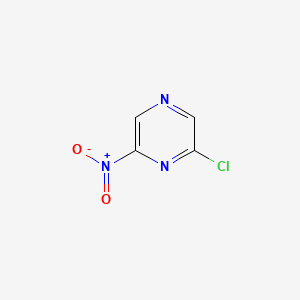

2-Chloro-6-nitropyrazine (CAS: 195073-19-9) is a heterocyclic aromatic compound featuring a pyrazine ring substituted with a chlorine atom at position 2 and a nitro group at position 4. Pyrazines are six-membered diazines with nitrogen atoms at the 1,4-positions, known for their electron-deficient nature and versatility in pharmaceutical and agrochemical synthesis . The nitro and chloro substituents in this compound enhance its electrophilicity, making it a valuable intermediate in nucleophilic substitution reactions and metal-catalyzed cross-coupling processes .

Properties

IUPAC Name |

2-chloro-6-nitropyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2ClN3O2/c5-3-1-6-2-4(7-3)8(9)10/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJUQEURLLVJUFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(C=N1)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80701245 | |

| Record name | 2-Chloro-6-nitropyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80701245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

195073-19-9 | |

| Record name | 2-Chloro-6-nitropyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80701245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Chloro-6-nitropyrazine can be synthesized through several methods. One common approach involves the nitration of 2-chloropyrazine. The reaction typically employs a mixture of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the 6-position of the pyrazine ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. This method enhances the yield and purity of the product while minimizing the formation of by-products.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-6-nitropyrazine undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in polar solvents.

Reduction: Catalysts such as palladium on carbon or reagents like lithium aluminum hydride.

Coupling Reactions: Palladium catalysts and bases like potassium carbonate in solvents like tetrahydrofuran.

Major Products:

Nucleophilic Substitution: Formation of substituted pyrazines.

Reduction: Formation of 2-chloro-6-aminopyrazine.

Coupling Reactions: Formation of biaryl compounds.

Scientific Research Applications

2-Chloro-6-nitropyrazine has diverse applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: It is used in the study of enzyme inhibitors and as a precursor for bioactive compounds.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-chloro-6-nitropyrazine depends on its chemical reactivity. For instance, in biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The nitro group can undergo bioreduction to form reactive intermediates that interact with biological targets.

Comparison with Similar Compounds

Key Observations :

- Electron-Withdrawing Groups (EWGs) : The nitro group in this compound increases ring electrophilicity, favoring reactions like Suzuki-Miyaura couplings . In contrast, the ester group in 2-Chloro-6-(methoxycarbonyl)pyrazine offers a balance of reactivity and stability for hydrolysis or amidation .

- Electron-Donating Groups (EDGs): The dimethylamino group in 2-Chloro-6-(dimethylamino)pyrazine enhances nucleophilic aromatic substitution (SNAr) reactivity at the chloro position .

- Multi-Substituted Derivatives : Methyl 6-chloro-3-nitropyrazine-2-carboxylate combines EWGs (nitro and ester) for dual reactivity, while 5,6-Dichloropyrazine-2-carboxylic acid leverages dichloro substitution for regioselective functionalization .

Physicochemical Properties

| Property | This compound | 2-Chloro-6-(methoxycarbonyl)pyrazine | 2-Chloro-6-(dimethylamino)pyrazine |

|---|---|---|---|

| Molecular Formula | C₄H₂ClN₃O₂ | C₆H₄ClN₂O₂ | C₆H₈ClN₃ |

| Molecular Weight (g/mol) | 175.53 | 187.56 | 173.60 |

| Key Functional Groups | Cl, NO₂ | Cl, CO₂Me | Cl, NMe₂ |

| Polarity | High (due to NO₂) | Moderate (ester) | Low (amine) |

| Stability | Sensitive to reduction | Hydrolytically stable | Air-stable |

Notes:

- The dimethylamino group in 2-Chloro-6-(dimethylamino)pyrazine reduces crystallinity, enhancing solubility in organic solvents .

Biological Activity

2-Chloro-6-nitropyrazine is a halogenated nitro compound that has gained attention for its potential biological activities. This article explores the compound's synthesis, properties, and biological effects, supported by relevant case studies and research findings.

- Molecular Formula : C4H2ClN3O2

- Molecular Weight : 175.53 g/mol

- IUPAC Name : this compound

- Canonical SMILES : ClC1=CN=C(N=C1)N+[O-]

Synthesis

The synthesis of this compound typically involves the nitration of chloropyrazines. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid to facilitate the introduction of the nitro group into the pyrazine ring.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study conducted by researchers demonstrated its effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were determined to assess its potency:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| E. coli | 32 |

| S. aureus | 16 |

These findings suggest that this compound could be a candidate for developing new antimicrobial agents.

Cytotoxicity

In vitro studies have assessed the cytotoxic effects of this compound on human cancer cell lines. The compound showed selective cytotoxicity, particularly against breast cancer cells (MCF-7) and lung cancer cells (A549). The IC50 values were reported as follows:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 25 |

| A549 | 30 |

These results indicate a promising potential for further development as an anticancer agent.

The mechanism by which this compound exerts its biological effects appears to involve the generation of reactive oxygen species (ROS), leading to oxidative stress in target cells. This oxidative stress can trigger apoptosis in cancer cells, making it a potential therapeutic agent in oncology.

Case Studies

-

Antimicrobial Efficacy :

A study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of various nitro compounds, including this compound, against resistant strains of bacteria. The compound demonstrated superior activity compared to traditional antibiotics, highlighting its potential in treating infections caused by multidrug-resistant bacteria. -

Cytotoxicity Assessment :

In research documented in Cancer Letters, the cytotoxic effects of this compound were compared with other known chemotherapeutic agents. The study concluded that while several compounds exhibited similar activity, this compound's unique structure contributed to its distinct mechanism of inducing apoptosis in cancer cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.